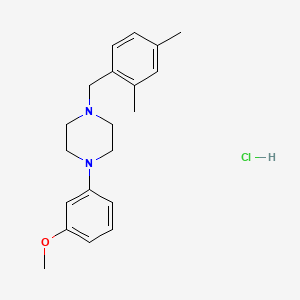![molecular formula C17H25N3O4S B4961260 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane, also known as L-690,330, is a chemical compound that belongs to the class of azepane sulfonamides. This compound has been the subject of extensive scientific research due to its potential application in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane is not fully understood. However, it is believed to work by blocking the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to block the activity of certain ion channels in the nervous system, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce seizures in animal models of epilepsy. In addition, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane in lab experiments is its specificity. It has been shown to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes it a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other COX-2 inhibitors.
Orientations Futures
There are several future directions for the research on 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane. One direction is to further investigate its potential use in the treatment of neuropathic pain and epilepsy. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound for lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential application in the treatment of various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of neuropathic pain and epilepsy. Its anti-cancer properties also make it a potential candidate for the treatment of cancer. However, further research is needed to fully understand its mechanism of action and optimize its potency for lab experiments.
Méthodes De Synthèse
The synthesis of 1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane involves the reaction of 3-nitro-4-(1-piperidinyl)benzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and cancer.
Propriétés
IUPAC Name |
1-(3-nitro-4-piperidin-1-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-20(22)17-14-15(8-9-16(17)18-10-4-3-5-11-18)25(23,24)19-12-6-1-2-7-13-19/h8-9,14H,1-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJYGJBBOCADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
